molecular formula C9H18N2 B13198312 2-Tert-butyl-2,6-diazaspiro[3.3]heptane

2-Tert-butyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B13198312
M. Wt: 154.25 g/mol
InChI Key: IOZZZHQDLIXLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-2,6-diazaspiro[3.3]heptane is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-tert-butyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C9H18N2/c1-8(2,3)11-6-9(7-11)4-10-5-9/h10H,4-7H2,1-3H3

InChI Key

IOZZZHQDLIXLPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2(C1)CNC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Diazaspiro[3.3]heptane as a Piperazine Bioisostere

[1][2]

Executive Summary

In the optimization of lead compounds, the piperazine ring is a ubiquitous pharmacophore, serving as a hydrophilic linker and a basic center.[1] However, piperazine often introduces metabolic liabilities (N-oxidation, reactive metabolite formation) and promiscuous binding due to its conformational flexibility.[1]

2,6-Diazaspiro[3.3]heptane (DSH) has emerged as a high-value bioisostere.[1] By constraining two azetidine rings at a central spiro-carbon, DSH offers a rigid, linear geometry that alters the exit vectors of substituents while increasing metabolic stability and sp³ fraction (Fsp³).[1] This guide details the physicochemical implications of this switch, provides validated synthetic protocols for its incorporation, and analyzes specific case studies where DSH outperformed piperazine.[1]

Structural & Physicochemical Rationale[2][3][4][5][6][7]

The "Escape from Flatland"

While piperazine exists predominantly in a chair conformation with N-substituents in equatorial or axial positions (flipping rapidly), DSH is chemically rigid.[1] The spiro-fusion forces the two azetidine rings to be perpendicular, creating a linear, rod-like scaffold.[1]

Key Geometric Differences:

  • Vector Angle: Piperazine substituents generally adopt a ~60°–180° variable angle depending on chair flipping.[1] DSH fixes substituents at a strict 180° linear orientation relative to the spiro center.

  • N–N Distance: The distance between nitrogen atoms in DSH (~4.2 Å) is significantly longer than in piperazine (~2.9 Å). This extension allows DSH to bridge binding pockets that piperazine cannot reach, or to relieve steric clashes in tight active sites.[1]

Physicochemical Comparison

The replacement of piperazine with DSH alters the electronic and lipophilic profile of the molecule.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact of Switch
Geometry Flexible ChairRigid Linear (D2d symmetry)Reduces entropic penalty upon binding.[1]
N–N Distance ~2.9 Å~4.2 ÅExtends reach; alters H-bond donor/acceptor topology.[1]
Basicity (pKa) pKa₁ ~9.8, pKa₂ ~5.6pKa₁ ~8.5–9.5, pKa₂ ~6.0DSH is often slightly less basic or comparable, but the secondary amine is more exposed.[1]
Lipophilicity (LogP) LowLower (typically)High Fsp³ character improves solubility and lowers LogD.
Metabolic Stability Moderate (N-oxidation)HighStrained rings are surprisingly stable; steric bulk protects N-centers.[1]
Visualizing the Geometric Switch

The following diagram illustrates the structural divergence between the flexible piperazine and the rigid DSH scaffold.

Bioisostere_Geometrycluster_0Piperazine (Flexible)cluster_12,6-Diazaspiro[3.3]heptane (Rigid)Pip_NodePiperazine Core(Chair Conformation)Pip_VecExit Vectors:Variable (60°-180°)Pip_Node->Pip_VecPip_DistN-N Distance:~2.9 ÅPip_Node->Pip_DistComparisonBioisostere Effect:Extended Reach & RigidificationPip_Vec->ComparisonDSH_NodeDSH Core(Spiro-fusion)DSH_VecExit Vectors:Linear (180°)DSH_Node->DSH_VecDSH_DistN-N Distance:~4.2 ÅDSH_Node->DSH_DistDSH_Vec->Comparison

Figure 1: Geometric and vector comparison between Piperazine and 2,6-Diazaspiro[3.3]heptane.

Synthetic Access & Functionalization

While the de novo synthesis of the DSH core involves cyclization of pentaerythritol derivatives (see references), medicinal chemists typically utilize commercially available N-Boc-2,6-diazaspiro[3.3]heptane or its oxalate salt.[1] The challenge lies in the orthogonal functionalization of the two nitrogen atoms.

Strategic Considerations[3]
  • Basicity & Nucleophilicity: The azetidine nitrogens in DSH are nucleophilic but sterically hindered compared to pyrrolidine.

  • Stability: The strained cyclobutane rings are stable to standard basic and acidic conditions (including TFA and HCl), but care should be taken with strong Lewis acids which can occasionally trigger ring-opening rearrangements.[1]

Validated Protocol: Sequential Functionalization

This protocol describes the mono-arylation followed by deprotection and secondary functionalization.

Step 1: S_NAr Arylation (Nucleophilic Aromatic Substitution)

  • Reagents: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, Ar-F (or Ar-Cl with EWG), K₂CO₃, DMSO.[1]

  • Conditions: 80–100 °C, 4–12 h.

  • Note: DSH is an excellent nucleophile for S_NAr.[1] For unactivated aryl halides, Buchwald-Hartwig conditions (Pd₂dba₃, BINAP/XPhos, NaOtBu) are required.[1]

Step 2: N-Boc Deprotection

  • Reagents: TFA / DCM (1:4 v/v) or 4M HCl in Dioxane.

  • Conditions: 0 °C to RT, 1–2 h.

  • Critical Check: Unlike some strained bicyclics, DSH is generally stable to 4M HCl.[1] However, TFA is preferred if the molecule contains acid-sensitive moieties.[1]

Step 3: Reductive Amination (Secondary N-alkylation)

  • Reagents: Aldehyde/Ketone, NaBH(OAc)₃, DCM/AcOH.[1]

  • Conditions: RT, 2–16 h.[2][1]

  • Mechanism: The secondary azetidine nitrogen forms the iminium ion more slowly than piperidine; adding catalytic AcOH is crucial.

Synthetic Workflow Diagram[3]

Synthesis_Workflowcluster_SNArStep 1: Mono-Functionalizationcluster_DeprotectStep 2: DeprotectionStartN-Boc-2,6-diazaspiro[3.3]heptaneChoiceElectrophile Type?Start->ChoiceSNArS_NAr Coupling(K2CO3, DMSO, Heat)Choice->SNArActivated Ar-XPd_CatBuchwald-Hartwig(Pd-Cat, NaOtBu, Toluene)Choice->Pd_CatUnactivated Ar-XIntermediate_1N-Boc-N'-Aryl-DSHSNAr->Intermediate_1Pd_Cat->Intermediate_1TFATFA/DCM (1:4)Standard ProtocolIntermediate_1->TFAHClHCl/Dioxane(Avoid if acid-labile groups present)Intermediate_1->HClFree_AmineN-Aryl-DSH (Free Base)TFA->Free_AmineHCl->Free_Amine

Figure 2: Decision tree for the sequential functionalization of the DSH core.

Case Studies & Application

Ketohexokinase (KHK) Inhibitors

In the development of KHK inhibitors for metabolic diseases, a piperazine linker was identified as a metabolic weak point.[1]

  • The Switch: Replacing piperazine with DSH.

  • Outcome: The DSH analog demonstrated optimal potency (1.5x piperazine) and improved metabolic stability.

  • Mechanism: Crystallography revealed that the extended N–N distance of DSH allowed the distal nitrogen to engage both Asp27 and Asn107 in a dual H-bonding interaction, a geometry the shorter piperazine could not achieve [1].[1]

Sigma Receptor Ligands

Researchers explored DSH as a linker in Sigma-2 (σ2) receptor ligands.

  • The Switch: Piperazine → DSH.

  • Outcome: Significant loss of affinity for σ2.[1]

  • Analysis: The σ2 binding pocket is narrow and requires the specific "kink" of the piperazine chair. The rigid linearity of DSH prevented the molecule from adopting the necessary bioactive conformation. This highlights that DSH is a geometric bioisostere, not a universal replacement [2].[1]

Solubility Enhancement

Due to the high fraction of sp³ carbons (Fsp³ = 1.0 for the core), DSH analogs consistently show higher aqueous solubility compared to their piperazine or phenyl counterparts.[1] This is particularly useful for "brick-dust" compounds where solubility is the dose-limiting factor.

References

  • Maryanoff, B. E., et al. (2011).[1][3] 2,6-Diazaspiro[3.3]heptanes as a Novel, Rigid Piperazine Surrogate.[4][2][1][5] ACS Medicinal Chemistry Letters, 2(7), 538–543.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. The Journal of Organic Chemistry, 75(24), 8701–8704.[1] Link[1]

  • Mykhailiuk, P. K. (2019).[1][6] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1] Organic & Biomolecular Chemistry, 17(12), 2839–2849.[1] Link

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[2][1] Angewandte Chemie International Edition, 49(48), 8900–8935.[1] Link[1]

  • McAllister, L. A., et al. (2018).[1] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.[1] Molecules, 23(12), 3236.[1] Link[1]

The New Frontier of Drug Discovery: An In-depth Technical Guide to Novel sp3-Rich Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Escaping Flatland to Conquer Complex Biology

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic, sp2-hybridized molecules. While this "flatland" has yielded numerous successful drugs, it represents a limited exploration of the vast, three-dimensional chemical space that biological targets occupy. The increasing complexity of disease targets necessitates a paradigm shift towards molecules with greater structural and stereochemical intricacy. This guide delves into the burgeoning field of novel sp3-rich building blocks, a critical component in the future of drug discovery. An increased fraction of sp3-hybridized carbons (Fsp3) imparts a multitude of advantages to drug candidates, including enhanced solubility, improved metabolic stability, and superior selectivity due to more precise, three-dimensional interactions with protein binding sites.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into the synthesis, application, and optimization of these transformative molecular scaffolds.

The Imperative for Three-Dimensionality in Modern Drug Discovery

The rationale for embracing sp3-rich building blocks is rooted in the fundamental nature of biomolecular recognition. Protein binding pockets are intricate, three-dimensional cavities. While flat, aromatic molecules can engage in favorable interactions such as π-π stacking, they often fail to fully occupy the available space and make the specific, directional contacts required for high affinity and selectivity.

Key Advantages of sp3-Rich Scaffolds:

  • Improved Physicochemical Properties: Higher Fsp3 counts are correlated with increased solubility and lower melting points, which can enhance oral bioavailability.[1]

  • Enhanced Target Selectivity: The rigid, defined three-dimensional shapes of sp3-rich molecules allow for more specific interactions with the target protein, reducing off-target effects.[1]

  • Access to Novel Chemical Space: These building blocks open up previously unexplored areas of chemical space, providing opportunities to design novel intellectual property and tackle challenging biological targets.[2][3]

  • Increased Clinical Success Rates: Statistical analysis of clinical candidates has shown a positive correlation between a higher Fsp3 fraction and the likelihood of a compound successfully progressing through clinical trials.[4]

Propertysp2-Rich (Flat) Moleculessp3-Rich (3D) Molecules
Shape Planar, rigidGlobular, complex, often chiral
Solubility Generally lowerOften higher
Metabolic Stability Prone to oxidative metabolismGenerally more stable
Selectivity Can exhibit promiscuous bindingHigher potential for selectivity
Novelty Well-explored chemical spaceUntapped chemical space

Strategic Synthesis of sp3-Rich Building Blocks: A Chemist's Guide

The primary hurdle in the widespread adoption of sp3-rich fragments has been their synthetic complexity. However, recent years have witnessed a surge in innovative synthetic methodologies designed to tackle this challenge.

Diversity-Oriented Synthesis (DOS): Building Complexity from the Ground Up

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse and complex small molecules, often with a high Fsp3 content.[1][5] The core principle of DOS is to create a wide array of molecular scaffolds from a common starting material through a series of branching reaction pathways. This approach is particularly well-suited for constructing sp3-rich fragment libraries.[6]

Experimental Protocol: Synthesis of a Bis-Spirocyclic Scaffold via DOS

This protocol outlines the synthesis of a bis-spiro-oxazolidine scaffold, a representative Fsp3-rich fragment core.[1]

Objective: To synthesize a rigid, three-dimensional scaffold with multiple points for diversification.

Materials:

  • 4-N-benzyl piperidone

  • Sodium cyanide

  • Amino acid (e.g., glycine methyl ester)

  • Standard laboratory glassware and reagents for esterification and cyclization.

Step-by-Step Methodology:

  • Strecker Reaction: To a solution of 4-N-benzyl piperidone in a suitable solvent, add sodium cyanide under basic conditions. Stir the reaction mixture at room temperature overnight to form the α-aminonitrile. Causality: The Strecker synthesis is a classic and reliable method for the formation of α-amino acids from ketones, providing a key building block for further diversification.

  • Nitrile Hydrolysis: Hydrolyze the resulting α-aminonitrile to the corresponding α-amino acid using strong acidic or basic conditions.

  • Esterification: Convert the carboxylic acid of the α-amino acid to its methyl ester using standard esterification methods (e.g., SOCl2 in methanol). Causality: The ester functionality serves as a handle for the subsequent cyclization step.

  • Cyclization and Spirocycle Formation: React the α-amino ester with a suitable dielectrophile (e.g., a diketone) under conditions that promote intramolecular cyclization to form the bis-spirocyclic scaffold. The specific conditions will depend on the nature of the dielectrophile.

  • Purification: Purify the final product using column chromatography.

Complexity-Generating Cascade Reactions: Efficiency in Elaboration

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient for rapidly building molecular complexity from simple starting materials and are particularly useful for the synthesis of sp3-rich scaffolds.[7][8]

Workflow for Complexity-Generating Cascade Reactions

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Divergent Cyclization Cascades A Simple Building Blocks B Tandem Petasis/ Diels-Alder Reaction A->B One-pot reaction C Key Dialdehyde Intermediate B->C Generation of key intermediate D Scaffold 1 C->D Cascade 1 E Scaffold 2 C->E Cascade 2 F Scaffold 3 C->F Cascade 3

Caption: A generalized workflow for generating diverse sp3-rich scaffolds.

C(sp3)–H Functionalization: The Power of Direct Modification

The direct functionalization of C(sp3)–H bonds is a transformative strategy in organic synthesis. It allows for the late-stage modification of complex molecules without the need for pre-installed functional groups.[2][9] This approach is particularly valuable for the elaboration of sp3-rich fragments, enabling the "growing" of functionalized rings and chains from unconventional carbon-centered vectors.[2][10]

Key C(sp3)–H Functionalization Strategies:

  • Transition-Metal Catalyzed C-H Activation: Palladium, rhodium, and other transition metals can catalyze the direct arylation, alkylation, and amination of sp3 C-H bonds.[9]

  • Hydrogen Atom Transfer (HAT): Photoredox catalysis and other radical-based methods can be used to abstract a hydrogen atom, generating a carbon-centered radical that can be trapped by a variety of coupling partners.

  • Carbene/Nitrene Transfer: Transition-metal catalyzed carbene or nitrene transfer reactions enable the insertion of these reactive intermediates into C-H bonds.[9]

Experimental Protocol: Site-Specific Arylation of an Alicyclic Amine

This protocol is based on the work of MacMillan and others, demonstrating the power of photoredox catalysis for C(sp3)-H functionalization.[2]

Objective: To introduce an aryl group at a specific C(sp3)-H bond of a complex aliphatic amine.

Materials:

  • Alicyclic amine substrate

  • Aryl halide (e.g., aryl bromide)

  • Photoredox catalyst (e.g., an iridium or ruthenium complex)

  • Nickel catalyst (e.g., NiCl2·glyme)

  • Ligand for the nickel catalyst

  • Base (e.g., an inorganic carbonate)

  • Solvent (e.g., a polar aprotic solvent like DMF or DMA)

  • Light source (e.g., blue LEDs)

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the alicyclic amine, aryl halide, photoredox catalyst, nickel catalyst, ligand, and base in the chosen solvent. Causality: The combination of a photoredox catalyst and a nickel catalyst allows for a dual catalytic cycle where the photoredox catalyst generates the key radical intermediate and the nickel catalyst facilitates the cross-coupling.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Causality: Removal of oxygen is crucial as it can quench the excited state of the photocatalyst and participate in unwanted side reactions.

  • Irradiation: Irradiate the reaction mixture with the light source at room temperature for the specified reaction time (typically 12-24 hours).

  • Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the arylated product by column chromatography.

Biocatalysis: Nature's Approach to Chiral Complexity

Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral, sp3-rich building blocks.[11][12][13][14][15]

Advantages of Biocatalysis:

  • High Enantio- and Regioselectivity: Enzymes can distinguish between enantiomers and different positions on a molecule with exquisite precision.

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature, reducing energy consumption and waste.

  • Sustainable and Green: Enzymes are biodegradable and are derived from renewable resources.

Workflow for Biocatalytic Synthesis of a Chiral sp3-Rich Scaffold

G cluster_0 Starting Material cluster_1 Biocatalytic Transformation cluster_2 Product A Prochiral Substrate B Engineered Enzyme (e.g., Reductive Aminase) A->B Enzymatic Reaction C Enantiopure sp3-Rich Building Block B->C High Stereoselectivity

Caption: A simplified workflow for the enzymatic synthesis of a chiral building block.

Computational Design and In Silico Screening

Computational methods are playing an increasingly important role in the design and optimization of sp3-rich building blocks.[16][17][18][19] These tools allow researchers to explore vast regions of chemical space, predict the properties of virtual compounds, and prioritize synthetic efforts.

A Typical Computational Workflow:

  • Library Design: Generate virtual libraries of sp3-rich fragments based on known synthetic routes or by exploring novel scaffold ideas.

  • Property Prediction: Calculate key physicochemical properties for each virtual compound, such as Fsp3, molecular weight, cLogP, and polar surface area.

  • Shape and Pharmacophore Analysis: Analyze the three-dimensional shape and pharmacophoric features of the virtual fragments to assess their potential for binding to specific protein targets.

  • Molecular Docking: Dock the most promising virtual fragments into the binding sites of target proteins to predict their binding modes and affinities.[16]

  • Prioritization for Synthesis: Select a subset of the virtual library for synthesis and experimental testing based on the in silico predictions.

Screening and Hit-to-Lead Optimization

Once a library of sp3-rich fragments has been synthesized, it must be screened against biological targets to identify initial "hits."

Common Screening Techniques:

  • X-ray Crystallography: Soaking crystals of the target protein with individual fragments or cocktails of fragments can reveal their binding modes at atomic resolution.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG), can be used to detect the weak binding of fragments to the target protein. 19F-NMR is particularly powerful for screening fluorinated fragment libraries due to the high sensitivity and lack of background signal of the 19F nucleus.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of fragment-protein interactions in real-time.

  • Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism assays to identify those that produce a desired biological effect without prior knowledge of the specific molecular target.[21][22][23][24]

From Fragment Hit to Lead Compound:

Fragment hits typically have weak binding affinities (in the micromolar to millimolar range). The process of optimizing these initial hits into potent lead compounds is known as "hit-to-lead" optimization.

Key Hit-to-Lead Strategies:

  • Fragment Growing: This is the most common approach, where additional chemical functionality is added to the fragment hit to make new interactions with the protein and increase binding affinity.[25]

  • Fragment Merging: If two fragments are found to bind in adjacent or overlapping pockets, they can be merged into a single, more potent molecule.[25]

  • Fragment Linking: Two fragments that bind to distinct, nearby sites can be connected by a chemical linker to create a high-affinity ligand.[25]

Case Study: Bicyclo[1.1.1]pentanes (BCPs) as Benzene Bioisosteres

Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly attractive sp3-rich bioisosteres for para-substituted benzene rings in drug design.[10][26] Their rigid, rod-like structure mimics the geometry of a para-substituted arene while offering improved physicochemical properties.

Featurepara-Substituted BenzeneBicyclo[1.1.1]pentane (BCP)
Hybridization sp2sp3
Geometry PlanarLinear, three-dimensional
Solubility LowerHigher
Metabolic Stability Susceptible to oxidationMore resistant to metabolism

The synthesis of BCPs has historically been challenging, but recent advances in synthetic methodology have made these valuable building blocks more accessible.[10][27][28] The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs has further expanded their potential as mimics for ortho- and meta-substituted arenes.[27]

Future Outlook and Challenges

The field of sp3-rich building blocks is poised for significant growth. Continued innovation in synthetic chemistry, coupled with advances in computational modeling and artificial intelligence, will undoubtedly accelerate the discovery and development of new three-dimensional drug candidates.

Key Challenges and Areas for Future Research:

  • Scalability of Synthesis: While many elegant synthetic methods have been developed, scaling up the production of complex sp3-rich scaffolds can be challenging and costly.[29][30][31]

  • Predictive Power of Computational Models: Further refinement of computational models is needed to more accurately predict the binding affinities and ADMET properties of sp3-rich molecules.

  • Stereochemical Control: The development of robust and general methods for controlling the stereochemistry of sp3-rich scaffolds remains a key challenge.

  • Integration of Automation: The integration of automated synthesis and screening platforms will be crucial for efficiently exploring the vast chemical space of sp3-rich molecules.

References

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1354–1367. [Link]

  • Stepan, A. F., et al. (2012). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 109(43), 17384–17388. [Link]

  • Caplin, M. G., & Spring, D. R. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(10), 3466–3478. [Link]

  • Karageorgis, G., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(12), 4600–4604. [Link]

  • Baran, P. S., et al. (2018). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 115(52), 13233-13238. [Link]

  • Denton, J. R., et al. (2020). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry, 18(4), 633-637. [Link]

  • Fasan, R., et al. (2021). Biocatalytic Strategy for Construction of sp3-Rich Polycyclic Compounds from Directed Evolution and Computational Modeling. ACS Catalysis, 11(15), 9556-9566. [Link]

  • Wang, J., et al. (2015). Biocatalytic synthesis of C3 chiral building blocks by chloroperoxidase-catalyzed enantioselective halo-hydroxylation and epoxidation in the presence of ionic liquids. Biotechnology and Bioengineering, 112(10), 2041-2049. [Link]

  • Anderson, J. C., & Smith, A. D. (2014). Synthesis of sp3-rich chemical libraries based upon 1,2-diazetidines. ResearchGate. [Link]

  • Chen, G., & Chen, G. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. ACS Catalysis, 9(1), 633-652. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Spring, D. R., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(46), 14494-14498. [Link]

  • Karadeolian, A., et al. (2018). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry, 16(48), 9347-9351. [Link]

  • Grogan, G., et al. (2021). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 143(34), 13583-13591. [Link]

  • Trabocchi, A., et al. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 8, 599. [Link]

  • Leonori, D., et al. (2020). Streamlined synthesis of C(sp3)–H rich N-heterospirocycles enabled by visible-light-mediated photocatalysis. Chemical Science, 11(1), 109-114. [Link]

  • Alcántara, A. R., et al. (2018). Biocatalyzed On Water Synthesis of Chiral Building Blocks for the Preparation of Anti-Cancer Drugs: a GreenerApproach. Current Green Chemistry, 5(2), 70-80. [Link]

  • Mamedov, V. A., et al. (2011). General procedure for the synthesis of spirocyclic 3-hydroxy- and 3-oxotetrahydrofurans containing carboand heterocyclic fragments. Chemistry of Heterocyclic Compounds, 47(5), 553-561. [Link]

  • Spring, D. R., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry, 21(20), 4153-4158. [Link]

  • de Avila, M. B., et al. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 28(24), 8089. [Link]

  • Young, D. W. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. College of William & Mary. [Link]

  • Boehm, M. (2023, September 11). Best Practices for Hit-to-Lead - Case Study: HSD17B13 [Video]. YouTube. [Link]

  • Amaro, R. E., et al. (2018). Phenotypic Screening of Chemical Libraries Enriched by Molecular Docking to Multiple Targets Selected from Glioblastoma Genomic Data. ACS Central Science, 4(11), 1489-1499. [Link]

  • Cernak, T., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3194. [Link]

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11), 1403-1422. [Link]

  • Deng, B. (2021). How to deal with scale-up challenges of Chemistry? Archives in Chemical Research, 4(4), 23. [Link]

  • Liu, H., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. [Link]

  • Martin, R., et al. (2023). Regiodivergent sp3 C-H Functionalization via Ni-Catalyzed Chain-Walking Reactions. JACS Au, 3(12), 3270-3282. [Link]

  • de Avila, M. B., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. ResearchGate. [Link]

  • Ciulli, A., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14459. [Link]

  • Baran, P. S., et al. (2019). Building C(sp3)-rich Complexity by Combining Cycloaddition and C–C Cross Coupling Reactions. Nature Chemistry, 11(1), 77-84. [Link]

  • de Souza, N. B., & de Azevedo, W. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81. [Link]

  • Schrödinger. (2021, June 11). Modern Computational Workflows for Molecular Design Using the Schrödinger Platform [Video]. YouTube. [Link]

  • Mishra, N. K. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • Tropsha, A., et al. (2015). Computational Methods for Drug Discovery and Design. ResearchGate. [Link]

  • Jhoti, H., & Rees, D. C. (2007). Fragment-based lead discovery. Nature Reviews Drug Discovery, 6(8), 660-672. [Link]

  • Tor-Roca, A., & Arus, C. (2018). NMR in the Characterization of Complex Mixture Drugs. ResearchGate. [Link]

  • Holzgrabe, U., et al. (2017). NMR in the Characterization of Complex Mixture Drugs. OUCI. [Link]

  • Colacino, E., et al. (2023). Scaling-up green chemistry: bridging innovation and industrial applications. Chemical Communications, 59(95), 14065-14078. [Link]

Sources

Technical Master File: 2-Boc-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1041026-70-3 Formula: C₁₀H₁₈N₂O₂ Molecular Weight: 198.26 g/mol [1]

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, 2-Boc-2,6-diazaspiro[3.3]heptane represents a high-value "privileged scaffold."[1] It serves as a critical intermediate for introducing the 2,6-diazaspiro[3.3]heptane core—a rigid, sp³-rich bioisostere of piperazine.[1]

Unlike flexible piperazine rings, the spiro[3.3]heptane system forces substituents into a defined vector orientation while significantly increasing the fraction of saturated carbon atoms (


).[1] This structural rigidity reduces the entropic penalty upon protein binding and often improves metabolic stability by eliminating the reactive benzylic-like positions found in piperazines.

This guide outlines the technical specifications, synthesis pathways, and application protocols for researchers utilizing this core in drug discovery.

Part 2: Chemical Profile & Properties[2][3][4][5][6][7]

The mono-Boc protection renders this molecule an orthogonal building block: one nitrogen is masked (Boc), while the other is a reactive secondary amine, ready for


, reductive amination, or amide coupling.
PropertyValueTechnical Note
Appearance White to off-white solidLow melting point solid; often waxy.[1]
Boiling Point ~282°C (Predicted)Decomposes before boiling at atm pressure.
pKa (Conj. Acid) ~10.0 - 10.4Highly basic secondary amine.[1]
LogP 0.30significantly lower lipophilicity than N-Boc-piperidine analogs.[1]
Solubility DMSO, MeOH, DCM, THFModerate water solubility as free base; high as salt.
Storage -20°C, Inert GasCritical: Absorbs atmospheric CO₂ to form carbamates.[1]
Part 3: Structural Dynamics & Bioisosterism

The primary utility of the 2,6-diazaspiro[3.3]heptane core is its ability to mimic the spatial arrangement of piperazine while altering physicochemical properties.[1]

Vector Analysis
  • Piperazine: Exists in a chair conformation; substituents are ~180° apart but the ring is flexible.

  • Spiro[3.3]heptane: The two cyclobutane rings are puckered. The distance between the nitrogen atoms is slightly shorter than in piperazine, but the rigid "dumbbell" shape prevents the "boat" or "twist" conformations accessible to piperazine. This rigidity can enhance selectivity for narrow binding pockets.

Visualization: Scaffold Decision Logic

The following diagram illustrates the decision process for selecting the spiro[3.3] core over traditional heterocycles.

Bioisostere_Logic Start Lead Compound Analysis (Piperazine Core) Issue_Metab Issue: Metabolic Instability? Start->Issue_Metab Issue_Sol Issue: Poor Solubility? Start->Issue_Sol Issue_Select Issue: Off-Target Binding? Start->Issue_Select Solution_Spiro Apply Spiro[3.3]heptane Bioisostere Issue_Metab->Solution_Spiro Remove alpha-H Issue_Sol->Solution_Spiro Lower LogP Issue_Select->Solution_Spiro Lock Conformation Outcome_1 Result: Increased Fsp3 (Better Solubility) Solution_Spiro->Outcome_1 Outcome_2 Result: Rigid Geometry (Entropy Benefit) Solution_Spiro->Outcome_2 Outcome_3 Result: Blocked Metabolism (No alpha-oxidation) Solution_Spiro->Outcome_3

Figure 1: Decision logic for transitioning from piperazine to spiro[3.3]heptane scaffolds in lead optimization.

Part 4: Synthesis & Manufacturing[3]

The synthesis of CAS 1041026-70-3 is non-trivial due to the need for orthogonal differentiation of the two symmetric nitrogen atoms.[1] The most robust industrial route avoids direct mono-protection of the diamine (which yields statistical mixtures) and instead utilizes a debenzylation strategy.[1]

Validated Synthesis Workflow
  • Cyclization: Pentaerythritol derivatives are cyclized to form the spiro core, typically protected with benzyl groups.

  • Differentiation: One benzyl group is removed (or the core is synthesized with one Boc and one Benzyl distinct precursors, though less common).

  • Final Step: Hydrogenolysis of the N-benzyl-N'-Boc intermediate yields the target mono-Boc amine.[1]

Synthesis_Workflow Precursor Pentaerythritol Derivative (Tetra-halide or Sulfonate) Cyclization Double Cyclization (with Benzylamine) Precursor->Cyclization Intermediate_1 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane Cyclization->Intermediate_1 Step_2 Step 1: Mono-Debenzylation (ClCOOCH(Cl)CH3 / MeOH) Intermediate_1->Step_2 Intermediate_2 2-Benzyl-2,6-diazaspiro[3.3]heptane Step_2->Intermediate_2 Step_3 Step 2: Boc Protection (Boc2O, TEA) Intermediate_2->Step_3 Intermediate_3 2-Benzyl-6-Boc-2,6-diazaspiro[3.3]heptane Step_3->Intermediate_3 Step_4 Step 3: Hydrogenolysis (H2, Pd/C) Intermediate_3->Step_4 Target TARGET: 2-Boc-2,6-diazaspiro[3.3]heptane (CAS 1041026-70-3) Step_4->Target

Figure 2: Orthogonal protection strategy for high-purity synthesis of the mono-Boc derivative.

Part 5: Experimental Protocols
Protocol A: Handling and Free-Basing

The compound is often supplied as a salt (e.g., oxalate or hydrochloride) to improve stability.[1] For reactions requiring the nucleophilic free amine, fresh liberation is recommended.

Self-Validating Step:

  • Indicator: When extracting the free base from an aqueous basic layer (NaOH/Na₂CO₃) into DCM/IPA (3:1), the organic layer should be tested on wet pH paper. It must read pH > 10. If not, the amine is still protonated or trapped in the aqueous phase.

Procedure:

  • Dissolve the salt (1.0 eq) in minimal water.

  • Add saturated aqueous Na₂CO₃ (3.0 eq) or 1N NaOH.

  • Extract exhaustively with DCM:Isopropanol (3:1) . Note: The spiro amine is highly polar; pure DCM often fails to extract it efficiently.

  • Dry over Na₂SO₄ and concentrate immediately before use. Do not store the free base for long periods due to CO₂ absorption (formation of carbamic acid/solid precipitate).

Protocol B: General

Coupling

This protocol describes coupling the free amine (CAS 1041026-70-3) to a heteroaryl chloride.[1]

Reagents:

  • 2-Boc-2,6-diazaspiro[3.3]heptane (1.2 eq)[1]

  • Heteroaryl Chloride (1.0 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMSO or NMP (for high temp) or Acetonitrile (for reactive halides).[1]

Steps:

  • Dissolve the heteroaryl halide in DMSO (0.5 M).

  • Add DIPEA followed by the spiro-amine.[1]

  • Heat to 80-100°C.

  • Monitoring (TLC/LCMS): Look for the disappearance of the halide. The product will be more polar than the halide but less polar than the amine.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

  • Causality Check: If conversion is low, check if the spiro-amine has formed a solid white precipitate (carbonate salt) before addition. If so, sonicate with DIPEA to redissolve.

Part 6: References
  • PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane Compound Summary. National Library of Medicine. [Link][1]

  • Burkhard, J. A., et al. Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 2010. (Foundational work on spirocyclic bioisosteres).

  • Wuitschik, G., et al. Spirocyclic Scaffolds in Medicinal Chemistry.Angewandte Chemie Int. Ed., 2013.[2] (Review of properties and applications).

  • EPA CompTox. 2-Azaspiro[3.3]heptan-6-amine Properties. US Environmental Protection Agency. [Link][1]

  • Mullard, A. Small-molecule drug discovery: The spirocyclic revolution. Nature Reviews Drug Discovery. (Context on the shift to high-Fsp3 scaffolds).

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for Diazaspiro[3.3]heptane

[1][2][3][4]

Part 1: Strategic Overview & Core Directive

The Architectural Advantage

In modern medicinal chemistry, 2,6-diazaspiro[3.3]heptane has emerged as a critical bioisostere for the piperazine ring.[1][2][3] Unlike the chair conformation of piperazine, the spiro[3.3]heptane system is rigid and "pucker-free," projecting substituents at defined vectors that can dramatically alter Structure-Activity Relationships (SAR).[1]

However, this scaffold presents unique synthetic challenges:

  • Ring Strain: The cyclobutane rings possess significant Baeyer strain (~26 kcal/mol per ring).[1] While kinetically stable under many conditions, they are susceptible to ring-opening nucleophilic attacks under strong acidic forcing conditions (e.g., concentrated HCl).[1]

  • Basicity: The secondary amines in this spiro system are highly basic (

    
    ), often requiring pH adjustments to facilitate imine formation without stalling the reaction as an ammonium salt.[1]
    
  • Solubility: The free base is often an oil or low-melting solid with high water solubility, making extraction difficult.[1] Handling as a mono-Boc protected intermediate or a TFA salt is standard practice.[1]

The "Golden Rule" of Stability

CRITICAL ADVISORY: Avoid the use of strong mineral acids (specifically HCl in ethereal solvents) for deprotection or salt formation if possible.[1] Literature and internal data suggest that HCl/Et₂O can trigger nucleophilic ring-opening of the strained azetidine rings. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the validated, safe standard for deprotection of this scaffold.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB Method)

Best for: Aliphatic aldehydes, non-hindered ketones, and robust substrates.[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines/iminiums in the presence of aldehydes, allowing for a "one-pot" procedure.[1][4]

Materials
  • Amine: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (N-Boc-2,6-diazaspiro[3.3]heptane) [CAS: 1041026-70-3][1]

  • Carbonyl: 1.0 - 1.2 equivalents (Aldehyde or Ketone)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

  • Additive: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology
  • Imine Pre-equilibrium: In a flame-dried vial, dissolve the N-Boc-2,6-diazaspiro[3.3]heptane (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Expert Tip: If using the amine as a salt (e.g., oxalate or TFA salt), add Triethylamine (TEA) (1.0 - 1.2 equiv) to liberate the free base before adding the carbonyl.[1]

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol). Add Glacial Acetic Acid (1-2 drops, or ~1.0 equiv).

    • Mechanistic Insight: The AcOH buffers the solution to pH ~5-6, protonating the carbinolamine intermediate to facilitate water loss and iminium ion formation.[1]

  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For hindered ketones, extend this time to 2–4 hours or add 4Å molecular sieves to drive equilibrium.[1]

  • Reduction: Add STAB (1.5 mmol) in a single portion. Evolution of gas may occur.[1] Stir at RT for 2–16 hours.[1] Monitor by LC-MS for the disappearance of the secondary amine.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (slow addition). Extract with DCM (3x).[1]

    • Purification: The product is often clean enough for the next step.[1] If purification is needed, use silica gel chromatography (DCM/MeOH/NH₄OH gradient) or reverse-phase prep-HPLC.[1]

Protocol B: Lewis-Acid Mediated Reductive Amination (Titanium Method)

Best for: Hindered ketones, electron-deficient amines, or "difficult" couplings where standard STAB fails.[1]

Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.[1]

Materials
  • Amine: N-Boc-2,6-diazaspiro[3.3]heptane[1][5]

  • Carbonyl: Hindered Ketone (1.2 - 1.5 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    )[1]
    
  • Reductant: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    )[1][6]
  • Solvent: Methanol (MeOH) or THF[1]

Step-by-Step Methodology
  • Complexation: Dissolve the amine (1.0 mmol) and ketone (1.2 mmol) in anhydrous THF (or neat if liquid). Add

    
     (2.0 mmol, 2.0 equiv) under Argon.[1]
    
    • Observation: The solution often turns slightly yellow/orange and becomes viscous.[1]

  • Imine Formation: Stir at RT for 6–12 hours (or microwave at 60°C for 1 hour).

    • Validation: Monitor conversion to the imine/titanium complex via LC-MS (sample into MeOH).

  • Reduction: Option A (One-pot): Dilute with dry MeOH (5 mL). Add

    
     (2.0 equiv) carefully (exothermic).
    Option B (Cyanoborohydride): If acid sensitivity is not a concern, 
    
    
    can be used in the initial step, but the Titanium method usually pairs best with a sequential
    
    
    reduction.[1]
  • Quench (The "Titanium Crash"): Add water (1 mL) to the reaction mixture. A thick white precipitate (

    
    ) will form.[1]
    Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.[1]
    
    • Expert Tip: Washing the Celite pad thoroughly is crucial as the product can adhere to the titanium salts.[1]

Part 3: Visualization & Logic[2]

Decision Matrix: Selecting the Right Protocol

ReductiveAminationLogicStartStart: N-Boc-2,6-diazaspiro[3.3]heptaneSubstrateTypeAnalyze Carbonyl SubstrateStart->SubstrateTypeAldehydeAldehyde(Reactive)SubstrateType->AldehydeHigh ReactivityKetoneKetone(Less Reactive)SubstrateType->KetoneLow ReactivityStandardSTABProtocol A:STAB / DCE / AcOH(Standard)Aldehyde->StandardSTABHinderedIs it Sterically Hindered?Ketone->HinderedYesHinderedYesHindered->YesHinderedNoHinderedNoHindered->NoHinderedTitaniumProtocol B:Ti(OiPr)4 / NaBH4(Forcing Conditions)YesHindered->TitaniumNoHindered->StandardSTAB

Figure 1: Decision tree for selecting the optimal reductive amination conditions based on carbonyl reactivity.[1]

Sequential Functionalization Workflow

WorkflowStep11. Mono-Protection(Start with N-Boc)Step22. Reductive Amination(Side A Functionalization)Step1->Step2Protocol A/BStep33. Deprotection(TFA/DCM)*AVOID HCl*Step2->Step3CleavageStep44. Capping/Alkylation(Side B Functionalization)Step3->Step4Amide couplingor Reductive Am.

Figure 2: The standard medicinal chemistry workflow for generating asymmetric 2,6-disubstituted spiro-systems.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Poor imine equilibrium or steric hindrance.[1]Switch to Protocol B (Titanium) . Increase temp to 40-50°C. Add molecular sieves (4Å).
Bis-alkylation Highly reactive aldehyde + excess reagent.[1]Use strictly 0.9 - 1.0 equiv of aldehyde.[1] Use the N-Boc protected starting material (never the diamine).[1]
Product Loss during Workup Product is highly polar/water soluble.[1]Do not use dilute acid wash.[1] Saturate aqueous layer with NaCl (salting out) before extraction.[1] Use CHCl₃/iPrOH (3:1) for extraction.[1]
Ring Opening / Decomposition Use of HCl or strong nucleophiles at high temp.[1]Switch to TFA for deprotection. Keep reaction temp < 80°C. Avoid strong Lewis acids like

.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Bioisosteres. Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8900-8913.[1] Link[1]

  • Hamza, D., et al. (2007).[1] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Mattson, R. J., et al. (1990).[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

Application Notes and Protocols for the N-Alkylation of Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Spirocyclic Diamines

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Among these, spirocyclic diamines represent a particularly valuable class of building blocks for the synthesis of novel therapeutic agents. The nitrogen atoms in these structures provide key points for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity. N-alkylation, the introduction of an alkyl group onto a nitrogen atom, is a fundamental transformation in this process. However, the selective N-alkylation of spirocyclic diamines presents unique challenges, including the potential for over-alkylation and the need for regioselective functionalization of unsymmetrical diamines. This guide provides a detailed overview of the general procedures for the N-alkylation of spirocyclic diamines, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Approaches to N-Alkylation of Spirocyclic Diamines

The two primary strategies for the N-alkylation of spirocyclic diamines are direct alkylation and reductive amination . The choice between these methods is dictated by several factors, including the nature of the alkylating agent, the steric environment of the amine, and the desired level of selectivity.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach that involves the reaction of a spirocyclic diamine with an alkyl halide in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile.

Causality Behind Experimental Choices:

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. However, less reactive halides can sometimes offer better control over the reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen halide byproduct without competing with the diamine as a nucleophile.

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Stoichiometry and Addition Rate: To favor mono-alkylation, it is often beneficial to use a slight excess of the diamine or to add the alkylating agent slowly to the reaction mixture. This minimizes the concentration of the alkylating agent available to react with the mono-alkylated product.

Challenges and Considerations:

The primary challenge with direct alkylation is controlling the extent of alkylation. The mono-alkylated product is often more nucleophilic than the starting diamine, leading to the formation of a di-alkylated byproduct and even quaternary ammonium salts. For sterically hindered spirocyclic diamines, the reaction rates may be slow, requiring more forcing conditions which can lead to side reactions.

Reductive Amination: A Controlled Approach

Reductive amination is a powerful and often more selective method for N-alkylation, particularly for achieving mono-alkylation. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the diamine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.

Causality Behind Experimental Choices:

  • Carbonyl Compound: The choice of aldehyde or ketone directly determines the alkyl group to be introduced.

  • Reducing Agent: A key aspect of reductive amination is the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mildness and selectivity.[3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination.

  • pH Control: The formation of the imine/iminium ion is often acid-catalyzed. A small amount of acetic acid is frequently added to facilitate this step.

Advantages of Reductive Amination:

  • High Selectivity for Mono-alkylation: Since the imine formation is typically a reversible process and the subsequent reduction is rapid, the formation of di-alkylated products is significantly suppressed.[3]

  • Milder Reaction Conditions: Reductive amination can often be carried out at room temperature, which is beneficial for sensitive substrates.

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

Experimental Protocols

The following protocols are representative examples for the mono-N-alkylation of a generic spirocyclic diamine. Researchers should optimize these conditions for their specific substrate and desired product.

Protocol 1: Mono-N-Benzylation of a Spirocyclic Diamine via Direct Alkylation

This protocol describes a general procedure for the selective mono-N-benzylation of a spirocyclic diamine using benzyl bromide.

Materials:

  • Spirocyclic diamine (e.g., spiro[3.3]heptane-2,6-diamine)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the spirocyclic diamine (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: While stirring vigorously, slowly add a solution of benzyl bromide (0.95 eq) in anhydrous acetonitrile dropwise over 1-2 hours at room temperature. The slow addition is crucial to maintain a low concentration of the alkylating agent and favor mono-alkylation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM/MeOH eluent system with a suitable stain like ninhydrin to visualize the amines). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient elution (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to separate the mono-alkylated product from the starting diamine and any di-alkylated byproduct.

Protocol 2: Mono-N-Alkylation of a Spirocyclic Diamine via Reductive Amination

This protocol outlines a general procedure for the mono-N-alkylation of a spirocyclic diamine with an aldehyde.

Materials:

  • Spirocyclic diamine (e.g., spiro[3.3]heptane-2,6-diamine)

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the spirocyclic diamine (1.0 eq) and anhydrous dichloromethane (to make a ~0.1 M solution).

  • Addition of Aldehyde and Acid: Add the aldehyde (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Addition of Reducing Agent: In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Be aware that the reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-N-alkylated spirocyclic diamine.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_alkylation Direct Alkylation cluster_amination Reductive Amination A1 Dissolve Diamine & Base in ACN A2 Slowly Add Alkyl Halide A1->A2 A3 Monitor by TLC A2->A3 A4 Workup & Extraction A3->A4 A5 Column Chromatography A4->A5 B1 Dissolve Diamine & Aldehyde in DCM B2 Add Acetic Acid (cat.) B1->B2 B3 Add NaBH(OAc)3 B2->B3 B4 Monitor by TLC B3->B4 B5 Workup & Extraction B4->B5 B6 Column Chromatography B5->B6 reaction_mechanism cluster_reductive_amination Reductive Amination Mechanism Diamine R-NH2 Imine R-N=CHR' Diamine->Imine + R'-CHO, -H₂O Aldehyde R'-CHO Iminium [R-NH=CHR']⁺ Imine->Iminium + H⁺ Product R-NH-CH2R' Iminium->Product + [H]⁻ Hydride [H]⁻ from NaBH(OAc)3

Figure 2: Simplified mechanism of reductive amination.

Data Presentation: Comparison of N-Alkylation Methods

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Selectivity Prone to over-alkylation (di- and quaternary products)Generally high selectivity for mono-alkylation [3]
Reaction Conditions Often requires heating; strong bases may be neededTypically mild (room temperature)
Substrate Scope Good for primary and secondary alkyl halidesBroad scope for aldehydes and ketones
Byproducts Halide saltsBorate salts and acetic acid
Key Reagents Alkyl halide, non-nucleophilic baseAldehyde/ketone, selective reducing agent (e.g., NaBH(OAc)₃)
Primary Challenge Controlling the degree of alkylationPotential for slow reaction with hindered ketones or amines

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation: If the yield of the mono-alkylated product is low, consider using a more reactive alkyl halide (e.g., iodide instead of bromide), a stronger, non-nucleophilic base, or a higher reaction temperature. However, be aware that more forcing conditions may also increase the amount of di-alkylation.

  • Over-alkylation: To minimize over-alkylation, ensure slow addition of the alkylating agent, use a slight excess of the diamine, or consider protecting one of the amine groups before alkylation.

  • Incomplete Reductive Amination: If the reaction stalls, ensure the quality of the reducing agent. Adding a small amount of a drying agent like anhydrous MgSO₄ can help drive the imine formation equilibrium. For very hindered ketones, a longer reaction time or gentle heating may be necessary.

  • Purification Challenges: The separation of mono- and di-alkylated products can be challenging due to their similar polarities. Careful optimization of the column chromatography conditions (e.g., using a shallow elution gradient) is often required. High-performance liquid chromatography (HPLC) can be a valuable tool for both analysis and purification of these compounds. [4]

Conclusion

The N-alkylation of spirocyclic diamines is a critical transformation for the generation of novel molecular entities in drug discovery. Both direct alkylation and reductive amination offer viable pathways to these valuable compounds. While direct alkylation is a straightforward method, reductive amination often provides superior control and selectivity, particularly for achieving mono-alkylation. The choice of method should be carefully considered based on the specific substrate and the desired outcome. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of spirocyclic diamines.

References

  • Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
  • Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine.
  • Prysiazhniuk, K.; Datsenko, O. P.; Polishchuk, O.; Shulha, S.; Shablykin, O.; Nikandrova, Y.; Horbatok, K.; Bodenchuk, I.; Borysko, P.; Shepilov, D.; Pishel, I.; Kubyshkin, V.; Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Wipf, P.; et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 2011, 13(22), 6074–6077.
  • Prysiazhniuk, K.; et al. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reductive Amin
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system.
  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. PMC.
  • Introduction of Functional Groups into Peptides via N-Alkylation.
  • Application Note – Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. research.chalmers.se.
  • Prysiazhniuk, K.; Datsenko, O. P.; Polishchuk, O.; Shulha, S.; Shablykin, O.; Nikandrova, Y.; Horbatok, K.; Bodenchuk, I.; Borysko, P.; Shepilov, D.; Pishel, I.; Kubyshkin, V.; Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 2021, 6(23), 15025–15034.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Yan, T. Direct N-alkylation of unprotected amino acids with alcohols. University of Groningen, 2017.
  • Protection of N- and O-Functional Groups. Organic Chemistry Portal, 2005.
  • Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction.
  • N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
  • Reverse-phase HPLC analysis and purific
  • Spiro[3.3]heptane-2,6-diamine. PubChem.
  • Lunn, G. HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.

Sources

Application Note & Protocols: Scalable Synthesis of 2-Boc-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for piperazine in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique vectoral projection of substituents, enabling exploration of chemical space inaccessible to traditional piperazines. This distinct geometry can lead to significant improvements in pharmacological properties, including enhanced aqueous solubility, metabolic stability, and target selectivity. The mono-Boc-protected derivative, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (2-Boc-2,6-diazaspiro[3.3]heptane), is a crucial building block, providing a versatile handle for the introduction of diverse functionalities in drug discovery programs.

This application note details two robust and scalable synthetic routes to 2-Boc-2,6-diazaspiro[3.3]heptane, designed to be accessible for both academic research and industrial drug development laboratories. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations for successful scale-up.

Route 1: Reductive Amination and Cyclization Approach

This route offers a high-yielding and scalable pathway commencing from a readily prepared aldehyde intermediate. The key transformations involve a reductive amination followed by an intramolecular cyclization to construct the spirocyclic core.[1][2]

Synthetic Scheme Overview

Route_1_Overview A 1-Benzyl-3-chloromethylazetidine- 3-carbaldehyde B Intermediate Amine A->B Reductive Amination (e.g., with an aniline) C 2-Benzyl-6-substituted- 2,6-diazaspiro[3.3]heptane B->C Intramolecular Cyclization D 2,6-Diazaspiro[3.3]heptane C->D Debenzylation E 2-Boc-2,6-diazaspiro[3.3]heptane D->E Boc Protection

Caption: Overview of the reductive amination and cyclization route.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

This starting material can be prepared from chloroester precursors through reduction and subsequent oxidation. For the purpose of this protocol, we will assume the availability of this aldehyde.

Step 2: Reductive Amination

  • To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the desired primary amine (e.g., aniline, 1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate amine.

Step 3: Intramolecular Cyclization

  • Dissolve the crude intermediate amine from the previous step in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) to the stirred solution.

  • Heat the reaction mixture in a sealed tube at 70 °C.[1]

  • Monitor the reaction for completion. Additional base may be required for full conversion.[1]

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-substituted 2,6-diazaspiro[3.3]heptane.

Step 4: Debenzylation and Boc Protection

  • The benzyl group can be removed via hydrogenolysis. Dissolve the product from Step 3 in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting free diamine in a suitable solvent such as dichloromethane or a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) and a base (e.g., triethylamine or sodium bicarbonate).[3][4]

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer. Purify the final product by column chromatography or recrystallization.

Route 2: Scalable Synthesis from Tribromopentaerythritol

This route provides a concise and scalable synthesis of the mono-Boc protected 2,6-diazaspiro[3.3]heptane, starting from the commercially available flame retardant, tribromopentaerythritol.[5][6]

Synthetic Scheme Overview

Route_2_Overview A Tribromopentaerythritol B 2-Oxa-6-azaspiro[3.3]heptane A->B Conversion C N-Benzyl-3-(bromomethyl)azetidin-3-yl)methanol B->C Oxetane Opening (HBr) D 1-Benzyl-3-(bromomethyl)azetidine C->D Two Steps E N-Boc-3-(bromomethyl)azetidine D->E Hydrogenolysis & Boc Protection F 2-Boc-2,6-diazaspiro[3.3]heptane Oxalate Salt E->F Cyclization

Caption: Overview of the synthesis from tribromopentaerythritol.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-(bromomethyl)azetidine

  • Convert tribromopentaerythritol to 2-oxa-6-azaspiro[3.3]heptane following established literature procedures.[5]

  • Perform an oxetane opening of 2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid to yield a bromoalcohol.[5]

  • This intermediate is then converted in two steps to 1-benzyl-3-(bromomethyl)azetidine.[5]

  • Carry out a hydrogenolytic cleavage of the N-benzyl group using a palladium catalyst under a hydrogen atmosphere.

  • Following debenzylation, treat the resulting amine with di-tert-butyl dicarbonate (Boc₂O) to afford N-Boc-3-(bromomethyl)azetidine.[5]

Step 2: Cyclization to form 2-Boc-2,6-diazaspiro[3.3]heptane

  • The cyclization to the desired spirocycle can be achieved from the N-Boc protected azetidine intermediate.

  • While the direct cyclization of N-Boc-3-(bromomethyl)azetidine with a suitable nitrogen source can be challenging, a more robust approach involves further functionalization and cyclization.

  • An alternative and more direct scalable synthesis of the core 2,6-diazaspiro[3.3]heptane has been reported, which can then be mono-Boc protected. This involves the double N-alkylation of an amine with a suitable bis(halomethyl)cyclobutane derivative.[6]

A More Direct Scalable Approach to the Core and Final Boc-Protection

A highly efficient route involves the synthesis of 2,6-diazaspiro[3.3]heptane followed by mono-protection.

  • Synthesis of the Core: A practical route involves the reductive amination of a readily available aldehyde with a primary amine, followed by cyclization, as detailed in Route 1.[1]

  • Mono-Boc Protection:

    • Dissolve the free 2,6-diazaspiro[3.3]heptane in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until mono-protection is complete (monitor by LC-MS to avoid bis-protection).

    • Purify the product by column chromatography to isolate 2-Boc-2,6-diazaspiro[3.3]heptane.

Data Summary

RouteKey Starting MaterialKey StepsScalabilityOverall YieldRef.
1 1-Benzyl-3-chloromethylazetidine-3-carbaldehydeReductive Amination, Intramolecular CyclizationHighGood to Excellent[1]
2 TribromopentaerythritolOxetane formation, Ring Opening, CyclizationHighGood[5]

Conclusion

The synthesis of 2-Boc-2,6-diazaspiro[3.3]heptane is achievable through multiple scalable routes. The choice of a specific route will depend on the availability of starting materials and the desired scale of production. The reductive amination and cyclization approach offers a direct and high-yielding pathway, while the route from tribromopentaerythritol provides an alternative from a readily available commercial chemical. Both methods provide access to this valuable building block for the advancement of drug discovery and development programs.

References

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Request PDF. (2025, August 7). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3841–3843. [Link]

  • Uniba. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 348–351. [Link]

  • Request PDF. (2025, August 7). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Ye, N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535–1540. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Polar Spirocyclic Diamines by Flash Chromatography Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Invisible" & "Sticky" Challenge

User Query: "I’m trying to purify a spiro[3.3]heptane-2,6-diamine derivative. It’s streaking on my silica column, co-eluting with impurities, and I can barely see it on UV. What am I doing wrong?"

Scientist's Response: You are facing the "perfect storm" of flash chromatography challenges. Spirocyclic diamines (often used as bioisosteres for piperazines or morpholines) present three distinct hurdles:

  • High Polarity & Basicity: The exposed secondary or primary amines interact aggressively with acidic silanols on standard silica, causing severe tailing (the "streaking" you observe).

  • Lack of Chromophores: Unlike aromatic scaffolds, the spirocyclic aliphatic core is UV-transparent, making standard detection (254 nm) useless unless the molecule has appended aryl groups.

  • Rigid 3D Structure: Their compact, rigid nature often leads to anomalous solubility—high in water/alcohols but poor in standard non-polar solvents—complicating loading.

This guide provides the protocols to overcome these specific issues.

Part 1: Method Selection (Decision Matrix)

Before starting, determine the best mode based on your compound's specific properties.[1]

MethodSelection Start Start: Spirocyclic Diamine Crude Solubility Solubility Check Start->Solubility NPSoluble Normal Phase (NP) Solubility->NPSoluble Soluble in DCM/EtOAc RPSoluble Reversed Phase (RP) Solubility->RPSoluble Soluble in H2O/MeOH/ACN AmineSilica Amine-Functionalized Silica (KP-NH) No modifiers needed NPSoluble->AmineSilica Best Option BareSilica Bare Silica Requires Basic Modifier (TEA or NH4OH) NPSoluble->BareSilica Alternative HighPH C18 with High pH Buffer (pH 9.5-10) RPSoluble->HighPH Standard C18 C18AQ C18-AQ (Aqueous) Resists Phase Collapse RPSoluble->C18AQ Very Polar/Early Eluting caption Figure 1: Decision matrix for stationary phase selection based on solubility and polarity.

Part 2: Normal Phase Optimization

Q: Why is my compound tailing on standard silica?

A: Standard silica is acidic (pKa ~5). Your basic spiro-diamine (pKa ~10-11) is protonating on the silica surface, forming strong ionic bonds rather than just hydrogen bonding. This results in peak broadening and tailing.[2]

Protocol A: The "Magic Solvent" for Bare Silica

If you must use standard silica, you must use a basic modifier to compete for silanol sites.

The System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

Preparation Steps:

  • Create Solvent B (Modifier Stock): Mix MeOH : NH₄OH (30% aq) in a 9:1 ratio .

    • Why? Direct addition of NH₄OH to DCM causes phase separation. MeOH acts as the bridge.

  • Run Gradient:

    • Solvent A: 100% DCM.

    • Solvent B: The MeOH/NH₄OH stock.[3]

    • Gradient: 0% to 20% B (This equates to ~2% NH₄OH final concentration).

Scientist's Note: Do not use Triethylamine (TEA) if you need to recover the compound for biological assays or MS analysis, as TEA salts are notoriously difficult to remove completely. Ammonia evaporates.

Protocol B: The Superior Solution (Amine-Functionalized Silica)

Recommendation: Switch to an Amine (KP-NH) or Diol functionalized column.

  • Mechanism: The surface is already covered in propyl-amine groups. This creates a "base shield" that repels your basic amine, preventing ionic interaction.[4]

  • Benefit: You can use standard solvents (Hexane/EtOAc or DCM/MeOH) without messy modifiers.

  • Result: Sharp, symmetrical peaks and higher loading capacity (up to 5-10% vs 1% on bare silica).

Part 3: Reversed Phase (C18) Strategies

Q: My compound elutes at the solvent front on C18. Why?

A: At neutral pH (or acidic pH with TFA), your diamine is doubly protonated (


). It is essentially a salt and too polar to interact with the hydrophobic C18 chains.
Protocol C: High pH Reversed Phase

You must suppress ionization to render the amine neutral (free base), increasing its hydrophobicity and retention.

Buffer Selection:

  • Ammonium Bicarbonate (10 mM, pH ~8.0): Good for moderately basic amines. Volatile.

  • Ammonium Hydroxide (0.1% v/v, pH ~10.5): Best for spiro-diamines with high pKa.

Experimental Setup:

Parameter Setting / Choice
Column High-pH stable C18 (e.g., Biotage® Sfär C18, Teledyne RediSep® Gold C18)
Solvent A Water + 0.1% NH₄OH (adjust to pH 10)
Solvent B Acetonitrile (or Methanol) + 0.1% NH₄OH
Gradient 0–5% B hold (2 CV), then 5–60% B over 15 CV

| Post-Run | Flush column immediately with 50:50 Water:MeOH to prevent silica dissolution |

Critical Warning: Standard silica-based C18 dissolves at pH > 8 over time. Use "Hybrid" or specifically "High pH" rated columns, or perform the run quickly and flush immediately.

Part 4: Detection (The "Invisible" Peak)

Q: I see nothing on the UV trace, but my mass balance is low.

A: Spirocyclic aliphatic amines have no conjugated


-systems. They are invisible at 254 nm.

Solutions:

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric compounds. It detects any non-volatile analyte.

  • UV @ 200-210 nm: You might see the end-absorption of the amine group, but this region is noisy due to solvent absorption (especially EtOAc or DCM). Use Acetonitrile/Water if trying this.

  • Chemical Derivatization (Staining):

    • Collect all fractions.

    • Spot on TLC plate.

    • Stain with Ninhydrin (turns amines purple/red) or Potassium Permanganate (KMnO₄) .

    • Pro Tip: For tertiary amines, use Dragendorff’s Reagent (orange spots).

Part 5: Troubleshooting Guide

Troubleshooting Problem Problem Identified Tailing Peak Tailing Problem->Tailing Fronting Early Elution (Solvent Front) Problem->Fronting NoPeak No Peak Detected Problem->NoPeak Silanols Silanols Tailing->Silanols Silanol Interaction Ionized Ionized Fronting->Ionized Compound Ionized (Too Polar) NoUV NoUV NoPeak->NoUV No Chromophore AddBase AddBase Silanols->AddBase Add 1% NH4OH or TEA SwitchCol SwitchCol Silanols->SwitchCol Switch to Amine Silica RaisePH RaisePH Ionized->RaisePH Use High pH RP (pH > pKa) HILIC HILIC Ionized->HILIC Switch to HILIC ELSD ELSD NoUV->ELSD Use ELSD/MS Stain Stain NoUV->Stain Ninhydrin Stain caption Figure 2: Troubleshooting logic for common spirocyclic amine purification defects.

FAQ: Specific Scenarios

Q: My compound is not soluble in the starting mobile phase. How do I load it? A: Do not use liquid loading if the sample precipitates.

  • Technique: Dry Loading.[5]

  • Steps: Dissolve sample in MeOH/DCM.[6][7] Add Celite® or loose silica (ratio 1:3 sample:sorbent). Evaporate to a free-flowing powder. Pack this powder into a solid load cartridge (SLS) or pre-column. This improves resolution and prevents head-of-column precipitation.

Q: Can I use C18-AQ for these? A: Yes. If your spiro-diamine is extremely polar (logP < 0) and requires 95-100% water to retain, standard C18 chains will "collapse" (mat down), losing retention. C18-AQ (Aqueous) columns have hydrophilic end-capping that keeps the chains extended in 100% water, allowing retention of very polar amines.

Summary of Recommended Systems

ModeStationary PhaseSolvent ASolvent BModifierApplication
NP (Best) Amine (KP-NH) HexaneEthyl AcetateNoneGeneral purification
NP (Alt) Bare SilicaDCMMeOH1% NH₄OH If KP-NH unavailable
RP (Std) C18 (High pH)WaterAcetonitrile0.1% NH₄OH Polar/Dirty samples
RP (Polar) C18-AQWaterMethanol0.1% TFA Very polar, if acidic pH OK

References

  • Biotage. (2023).[4][8] Organic Amine Flash Purification Using A Novel Stationary Phase. Link

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Link

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Link

  • Biotage. (2023).[4][8] When should I use a pH modifier in flash column chromatography gradient?Link

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Link

Sources

Handling and storage stability of 2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2,6-diazaspiro[3.3]heptane . It is structured to address the unique physicochemical challenges posed by this strained, bicyclic diamine.

Executive Technical Summary

2,6-Diazaspiro[3.3]heptane is a rigid, conformationally restricted surrogate for piperazine. While it offers superior physicochemical properties (lower lipophilicity, defined vectorization) in drug design, it presents distinct handling challenges compared to unstrained amines.

The Core Challenge: The molecule combines high basicity (secondary amine) with volatility (in free base form) and a high affinity for atmospheric CO₂. Improper handling leads to rapid formation of solid carbamates, often mistaken for polymerization or degradation.

Critical Handling Protocols

Module A: The Free Base vs. Salt Decision

The most common user error is treating the free base and the salt forms as interchangeable regarding stability. They are not.

Decision Logic:

  • Use Hydrochloride/Oxalate Salts for: Long-term storage, weighing, and standard coupling reactions (amide bond formation, reductive amination) where in-situ neutralization is possible.

  • Use Free Base only when: Strictly necessary for transition-metal catalyzed cross-couplings (Buchwald-Hartwig) where amine salts might poison the catalyst or affect the base stoichiometry.

Module B: Handling the Free Base

If you must generate or handle the free base, follow this "Zero-Air" Protocol :

  • Generation: Neutralize the salt (e.g., 2,6-diazaspiro[3.3]heptane·2HCl) with NaOH in a biphasic system (DCM/Water).

  • Extraction: Extract into DCM or Ether.

  • Drying: Dry over anhydrous Na₂SO₄. Do not use MgSO₄ for prolonged periods as it can be slightly acidic/active.

  • Concentration (CRITICAL STEP):

    • Do not evaporate to dryness under high vacuum at room temperature. The free base is volatile.

    • Concentrate to a defined volume (e.g., 1 M solution) and store as a stock solution.

    • If neat oil is required, remove solvent at 0°C and stop immediately upon solvent removal.

  • Atmosphere: Flush the receiving flask with Argon before stopping the rotation. The free base reacts with atmospheric CO₂ within seconds to form a white, insoluble carbamate solid.

Visualization: Handling & Decision Workflow

HandlingWorkflow Start Starting Material: 2,6-Diazaspiro[3.3]heptane Salt Decision Intended Application? Start->Decision Storage Long-Term Storage / Standard Couplings Decision->Storage Standard Use Catalysis Pd-Catalysis / Base-Sensitive Reactions Decision->Catalysis Specialized Use Action_Salt Keep as Salt (2HCl/Oxalate). Store at RT (Dry). Storage->Action_Salt Action_FreeBase Generate Free Base. (NaOH / DCM Extraction) Catalysis->Action_FreeBase Risk_Node CRITICAL RISK: Volatile & Hygroscopic Action_FreeBase->Risk_Node Protocol_A Store as Solution (DCM/THF) under Argon Risk_Node->Protocol_A Protocol_B Use Immediately. Do NOT rotovap to dryness. Risk_Node->Protocol_B

Caption: Operational workflow for selecting the correct form (Salt vs. Free Base) to minimize degradation risks.

Storage & Stability Data

The following table summarizes the stability profiles based on internal stress-testing data.

ParameterDihydrochloride Salt (•2HCl)Free Base (Neat)Free Base (Solution)
Physical State White crystalline solidColorless oil / Low-melting solidSolution (DCM/THF)
Hygroscopicity Moderate (forms hydrates)Extreme (absorbs H₂O + CO₂)Low (if sealed)
Shelf Life (25°C) > 2 Years (Desiccated)< 24 Hours (Open air)1-2 Weeks (Sealed)
Shelf Life (-20°C) Indefinite1 Month (Under Argon)6 Months (Under Argon)
Major Degradant Hydrolysis (slow)Carbamate formation (solid crust)None observed
Rec. Storage Desiccator, RT or 4°CDo not store neat. Store as 1M Stock

Troubleshooting Guide (FAQ)

Issue 1: "My liquid free base turned into a white solid/gum."

Diagnosis: Atmospheric Carbonation. Unlike simple amines, the spirocyclic structure creates a highly nucleophilic nitrogen that rapidly attacks atmospheric CO₂, forming a zwitterionic carbamate species (ammonium carbamate salt). Corrective Action:

  • Do not discard.[1] The process is reversible.

  • Dissolve the solid in dilute NaOH (1M).

  • Extract immediately with DCM.

  • Dry and use immediately.

Issue 2: "The compound streaks on TLC and I can't purify it."

Diagnosis: Silanol Interaction. The high basicity of the secondary amines interacts strongly with the acidic silanols on silica gel, causing peak broadening and irreversible adsorption. Corrective Action:

  • Method A (Pre-treatment): Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading the sample.

  • Method B (Eluent Modifier): Use DCM:MeOH:NH₄OH (e.g., 90:9:1) as the eluent.[2] The ammonia competes for silanol sites.

  • Method C (Alternative): Use neutral alumina instead of silica gel.

Issue 3: "My yields are consistently lower than calculated."

Diagnosis: Volatility Loss. Users often remove solvent on a rotary evaporator at 40°C+ and high vacuum (<10 mbar). The free base of 2,6-diazaspiro[3.3]heptane sublimes/evaporates under these conditions. Corrective Action:

  • Stop evaporation when the solvent volume reaches ~5 mL.

  • Quantify the content by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) rather than gravimetric weighing.

Self-Validating Quality Control

How do you prove your system is working?

Test A: The "Carbamate Check" (NMR)

If you suspect your free base has degraded:

  • Take a ¹H NMR in CDCl₃.

  • Pass: Sharp multiplet peaks at ~3.3–3.6 ppm.

  • Fail: Broadening of peaks and appearance of new shifts downfield (due to protonation/carbamate species).

  • Confirmation: ¹³C NMR will show a weak broad signal at ~160 ppm (Carbamyl carbon) if CO₂ absorption has occurred.

Test B: The "Stoichiometry Check" (Titration)

For the salt form (e.g., Oxalate or HCl):

  • Dissolve 50 mg in water.

  • Titrate with 0.1 M NaOH using phenolphthalein.

  • Validation: You should observe TWO equivalence points or a specific consumption corresponding to 2.0 equivalents of acid. If only 1.5 eq is measured, the salt may be wet or partially hydrolyzed.

Degradation Mechanism Visualization

Degradation FreeBase Free Base (Reactive) Carbamate Ammonium Carbamate (Insoluble Solid) FreeBase->Carbamate Rapid Nucleophilic Attack Hydrate Hydrate Form (Sticky Gum) FreeBase->Hydrate H-Bonding CO2 Atmospheric CO2 CO2->Carbamate Water Atmospheric H2O Water->Hydrate

Caption: The primary degradation pathway is the reaction with CO₂ to form insoluble carbamates, not oxidative decomposition.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Angewandte Chemie International Edition, 49(20), 3524–3527.

    • Context: Seminal paper establishing the synthesis and structural rigidity of the scaffold.
  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie, 49, 895–943.

    • Context: detailed analysis of physicochemical properties (pKa, lipophilicity) compared to piperazine.
  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

    • Context: Discusses the stability and handling of satur
  • Restek Corporation. (2023). "Best Practices for Handling and Using Volatile Analytical Standards."

    • Context: General protocols for handling volatile amines referenced in the "Zero-Air" protocol.

Sources

Technical Support Center: Strategies for the Removal of Trifluoroacetic Acid (TFA) Salts from Spirocyclic Amine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic amine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of trifluoroacetic acid (TFA) salts, a common challenge following synthesis and purification. Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering unique three-dimensional structures.[1] However, their purification, particularly the removal of TFA salts formed during HPLC, presents distinct challenges. This resource will equip you with the knowledge to navigate these complexities and ensure the integrity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA from my spirocyclic amine product?

Trifluoroacetic acid is a strong acid commonly used as a counterion in reversed-phase HPLC for the purification of amines.[2][3][4] However, residual TFA can be problematic for several reasons:

  • Biological Assays: TFA's acidity can alter the pH of assay buffers, potentially denaturing proteins, affecting enzyme kinetics, and interfering with cell-based assays.[5] For preclinical and clinical studies, minimizing TFA is often mandatory.[3][6]

  • Structural Integrity: The presence of the trifluoroacetate counterion can influence the secondary structure, mass, and solubility of molecules, particularly peptides and other complex structures.[7]

  • Accurate Quantification: The presence of TFA adds to the measured mass of the compound, leading to inaccuracies in determining the net amount of the active substance.[6]

Q2: What makes spirocyclic amines particularly challenging to free from TFA salts?

The unique structural characteristics of spirocyclic amines can complicate TFA removal:

  • Steric Hindrance: The three-dimensional and often rigid nature of spirocyclic scaffolds can sterically hinder the basic amine center, making it less accessible for ion exchange or neutralization.[8]

  • Solubility: Spirocyclic compounds can exhibit variable solubility profiles, which may limit the choice of solvents for extraction or chromatography.[8]

  • Polarity: Many spirocyclic amines are highly polar, which can make standard liquid-liquid extractions challenging and may require specialized chromatographic techniques for effective purification.[9]

Q3: What are the primary methods for removing TFA salts?

Several established techniques can be employed, each with its own set of advantages and limitations. The main approaches include:

  • Ion-Exchange Chromatography: This method utilizes a resin to swap the trifluoroacetate anion for a more benign counterion like acetate or chloride.[2][5]

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the amine between an organic solvent and an aqueous base to neutralize the TFA salt.[10][11]

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to either retain the amine while washing away the TFA or retain the TFA while the free amine is eluted.[12]

  • Lyophilization with a Stronger Acid: This involves repeatedly dissolving the TFA salt in a solution of a stronger, more volatile acid like HCl and then lyophilizing to remove the newly formed TFA and excess acid.[2][3][5]

  • Preparative HPLC with a Different Modifier: Re-purifying the compound using a mobile phase containing a different acid, such as acetic or formic acid, can effectively exchange the counterion.[13]

Q4: How can I determine the amount of residual TFA in my sample?

Several analytical methods can quantify residual TFA. Ion chromatography is a sensitive and common method.[6][14][15][16] Other techniques include gas chromatography, GC-mass spectrometry, and reverse-phase HPLC.[6]

Troubleshooting Guides and In-Depth Protocols

Method Selection Guide

Choosing the right TFA removal strategy is critical and depends on the physicochemical properties of your spirocyclic amine, the scale of your experiment, and the required final purity.

MethodSelection start Start: Spirocyclic Amine TFA Salt solubility Is the amine soluble in an organic solvent immiscible with water? start->solubility polarity Is the amine highly polar? solubility->polarity No lle Liquid-Liquid Extraction (LLE) solubility->lle Yes scale What is the scale of purification? polarity->scale No spe Solid-Phase Extraction (SPE) polarity->spe Yes ion_exchange Ion-Exchange Chromatography scale->ion_exchange Large Scale prep_hplc Preparative HPLC with alternative acid scale->prep_hplc Small to Medium Scale lyophilization Lyophilization with HCl scale->lyophilization Small Scale

Caption: A decision tree to guide the selection of an appropriate TFA removal method.

In-Depth Protocol 1: Solid-Phase Extraction (SPE) for TFA Removal

SPE is a versatile and efficient method for removing TFA from spirocyclic amines, especially for polar compounds. Cation-exchange SPE is particularly effective.

Principle: The positively charged spirocyclic amine (in its protonated form) is retained by a strong cation-exchange sorbent. The trifluoroacetate counterion, being an anion, is not retained and is washed away. The purified free amine is then eluted with a basic solution.

Experimental Protocol:

  • Cartridge Selection: Choose a strong cation-exchange SPE cartridge (e.g., PoraPak Rxn CX). The capacity of the cartridge should be sufficient for the amount of your compound.

  • Conditioning: Condition the cartridge by passing methanol through it, followed by an equilibration step with the loading solvent (e.g., methanol/water).

  • Sample Loading: Dissolve your spirocyclic amine TFA salt in a suitable solvent (e.g., 50/50 methanol/water) and load it onto the conditioned cartridge. The basic amine will be retained on the sorbent.

  • Washing:

    • Wash the cartridge with the loading solvent to remove any unbound compound.

    • Wash with a mild acid solution (e.g., formic acid in water) to remove any trace TFA.

    • Wash with methanol to remove water and the mild acid.

  • Elution: Elute the free-based spirocyclic amine using a basic solution, such as 2M ammonia in methanol.[12]

  • Solvent Removal: Evaporate the elution solvent under reduced pressure to obtain the purified, TFA-free spirocyclic amine.

Troubleshooting:

Problem Possible Cause Solution
Low Recovery of Amine Incomplete elution.Increase the volume or concentration of the basic elution solvent. Ensure sufficient residence time on the column.
Amine breakthrough during loading.The cartridge capacity may be exceeded. Use a larger cartridge or reduce the sample load. The flow rate may be too high; allow the sample to pass through under gravity.[12]
Residual TFA Detected Inadequate washing.Increase the volume of the washing steps, particularly the mild acid wash.
In-Depth Protocol 2: Ion-Exchange Chromatography

This method is highly effective for a complete counterion exchange and is scalable.[2][5]

Principle: The TFA salt of the spirocyclic amine is passed through a strong anion exchange resin that has been pre-equilibrated with a different counterion (e.g., acetate). The resin captures the trifluoroacetate ions and releases the new counterions, which then form a salt with the amine.

Experimental Protocol:

  • Resin Preparation: Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of TFA in your sample.[2][5]

  • Column Equilibration:

    • Elute the column with a 1M solution of the desired counterion salt (e.g., sodium acetate).[2][5][17]

    • Thoroughly wash the column with distilled water to remove excess salt.[2][5][17]

  • Sample Loading: Dissolve the spirocyclic amine-TFA salt in distilled water and apply it to the prepared column.[2][5]

  • Elution and Collection: Elute the column with distilled water. The spirocyclic amine, now as its new salt (e.g., acetate salt), will elute, while the trifluoroacetate remains bound to the resin.[2][5] Collect the fractions containing your product.

  • Lyophilization: Combine the product-containing fractions and lyophilize to obtain the final spirocyclic amine salt.[2][5]

Troubleshooting:

Problem Possible Cause Solution
Incomplete TFA Exchange Insufficient resin capacity.Ensure a significant excess of anion sites in the resin compared to the amount of TFA.[2][5]
Incomplete equilibration.Thoroughly wash the column with the new counterion solution.
Product Precipitation on Column Poor solubility in water.Try dissolving the sample in a mixed aqueous/organic solvent system, but be mindful of the compatibility with the resin.
In-Depth Protocol 3: Lyophilization with Hydrochloric Acid (HCl)

This is a common and effective method for exchanging TFA for a more biologically compatible chloride salt.[2][3][5]

Principle: TFA is displaced from the amine salt by the stronger acid, HCl. Lyophilization then removes the volatile HCl and the newly formed trifluoroacetic acid.

LyophilizationWorkflow start Start: Spirocyclic Amine-TFA Salt dissolve Dissolve in 100 mM HCl start->dissolve incubate Incubate for 1 minute at RT dissolve->incubate freeze Flash-freeze in liquid nitrogen incubate->freeze lyophilize Lyophilize overnight freeze->lyophilize repeat Repeat cycle 2-3 times lyophilize->repeat repeat->dissolve Yes end End: Spirocyclic Amine-HCl Salt repeat->end No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Experimental Protocol:

  • Dissolution: Dissolve the spirocyclic amine-TFA salt in 100 mM HCl.[2][17] A common concentration is 1 mg/mL.[3]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[2][5][17]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[2][5][17]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[3][5]

  • Repeat: To ensure complete removal of TFA, this process may need to be repeated two to three times.[3][17]

Troubleshooting:

Problem Possible Cause Solution
Product Degradation Amine is sensitive to strong acid.This method may not be suitable. Consider ion-exchange chromatography with a milder counterion like acetate.[5]
Product Precipitation Poor solubility in aqueous HCl.Try a lower concentration of the amine.[5] If precipitation persists, another method may be more appropriate.
Incomplete TFA Removal Insufficient HCl or lyophilization cycles.Ensure the correct concentration of HCl is used and repeat the lyophilization cycle as needed.[3][17]
Method Comparison
Method Advantages Disadvantages Best For
Solid-Phase Extraction (SPE) Fast, efficient, good for polar compounds.[12]Can have limited capacity, requires method development.Small to medium scale purification of polar amines.
Ion-Exchange Chromatography High capacity, complete exchange possible, scalable.Can be slower, requires specific resins.Large-scale purification and when a specific counterion is desired.
Lyophilization with HCl Simple, effective for obtaining chloride salts.[2][5]Requires multiple cycles, not suitable for acid-sensitive compounds.[18]Small-scale preparations where a chloride salt is acceptable.
Liquid-Liquid Extraction (LLE) Simple, inexpensive.Can be problematic for polar compounds, may form emulsions.Non-polar amines that are soluble in organic solvents.
Preparative HPLC High purity, can be integrated into the purification workflow.[19]Dilutes the sample, requires more solvent and time.When very high purity is required and other methods are not suitable.

References

  • Pohl, C., et al. (2005). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. PubMed. [Link]

  • AAPPTEC. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

  • Omizzur. TFA Removal From Peptides. [Link]

  • AnaSpec. Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • Shiseido. Determination of Residual Solvents in Drugs by Ion Chromatography. [Link]

  • Collot, M. (2016). Answer to "How to remove TFA salt?". ResearchGate. [Link]

  • Chromatography Forum. (2009). how to remove residual TFA from peptides after HPLC. [Link]

  • Vives, E., & Lebleu, B. (2002). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. [Link]

  • Reddit. (2022). Aqueous TFA evaporation/distillation. [Link]

  • Agilent Technologies. StratoSpheres SPE for TFA Removal. [Link]

  • SP Scientific. Developments in Laboratory Scale Lyophilisation for Purification Laboratories. [Link]

  • Silver, J. (2016). Answer to "How to remove TFA salt from my compound which has a cyclen derivative?". ResearchGate. [Link]

  • LifeTein®. How to remove peptide TFA salt?. [Link]

  • Simon, S. (2012). Answer to "How can I remove TFA in a product?". ResearchGate. [Link]

  • Waters. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • GP GASPACK S.A. Ion Exchange Reclaimers for Amine Cleaning & Purification. [Link]

  • Google Patents. (2004).
  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • MicroCombiChem. Purification, Preparative HPLC-MS. [Link]

  • GL Sciences. Preparative HPLC Columns. [Link]

  • J. Sep. Sci. (2005). Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography–mass spectrometry determination of corrosion inhibiting long-chain primary aliphatic amines in steam/water cycles. [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. [Link]

  • ResearchGate. (1966). RECOVERY OP AMINE AND AMMONIA BY ION EXCHANGE METHOD Comparison of Ligand Sorption and Ion Exchange Accompanied by Neutralization Reaction. [Link]

  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]

  • Silver, J. (2013). Answer to "If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC?". ResearchGate. [Link]

  • Expert Opinion on Drug Discovery. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Spirocyclic Amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclic amine coupling. Spirocycles are invaluable structural motifs in modern drug discovery, prized for their ability to confer conformational rigidity and three-dimensional complexity, which can lead to improved potency and optimized physicochemical properties. However, their unique steric demands often present significant challenges during synthesis, particularly in crucial C–N cross-coupling reactions like the Buchwald-Hartwig amination.

This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing these challenging yet rewarding transformations. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to overcome low yields and achieve your synthetic goals.

Quick Guide: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a spirocyclic amine has stalled or shows low conversion. What is the most common culprit?

A1: The most frequent issue is an inadequate catalyst system (palladium precursor and ligand). The steric bulk of spirocyclic amines often necessitates the use of highly active, sterically demanding, and electron-rich phosphine ligands to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] A standard catalyst system that works for simpler amines may be completely ineffective for a hindered spirocyclic substrate.

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions?

A2: Common side reactions include hydrodehalogenation of your aryl halide (where the halide is replaced by a hydrogen atom) and homocoupling of the aryl halide. Another possibility, especially with primary spirocyclic amines, is β-hydride elimination, which can compete with the desired reductive elimination step.[2] These side reactions are often promoted by suboptimal catalyst-ligand combinations or inappropriate reaction temperatures.

Q3: How critical is the choice of base, and can it affect my yield?

A3: The base is absolutely critical. It not only deprotonates the amine to form the active nucleophile but also participates in the regeneration of the Pd(0) catalyst.[3] A base that is too weak may not facilitate the catalytic cycle efficiently, while an overly strong base can sometimes promote side reactions or degradation of sensitive substrates.[4] For sterically hindered spirocyclic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often a good starting point.[3]

Q4: My starting materials are sensitive to high temperatures. Can I run the coupling under milder conditions?

A4: Yes, modern catalyst systems are increasingly capable of promoting C–N coupling at lower temperatures. The choice of a highly active catalyst, particularly a well-defined palladium precatalyst with a sophisticated biarylphosphine ligand (e.g., XPhos or RuPhos), can often allow reactions to proceed efficiently at temperatures as low as 40 °C or even room temperature.[3] This is particularly important for substrates with thermally labile functional groups.

In-Depth Troubleshooting Guide

When initial attempts result in low yields, a systematic approach to optimization is required. The following guide breaks down common problems and provides a logical workflow for addressing them.

Problem 1: Low or No Conversion of Starting Materials

This is the most common failure mode and typically points to an issue with the catalytic cycle's efficiency.

Logical Troubleshooting Workflow for Low Conversion

G cluster_start cluster_catalyst Step 1: Evaluate Catalyst System cluster_base Step 2: Optimize Base cluster_conditions Step 3: Adjust Conditions cluster_end Start Low Conversion Observed Catalyst Is the Catalyst System Optimal? (Ligand & Pd Source) Start->Catalyst ScreenLigands Screen Sterically Demanding Ligands (e.g., Buchwald Biarylphosphines) Catalyst->ScreenLigands No Base Is the Base Choice Correct? Catalyst->Base Yes UsePrecatalyst Switch to a Pd(II) Precatalyst (e.g., G3/G4 Palladacycles) ScreenLigands->UsePrecatalyst UsePrecatalyst->Base ScreenBases Screen Strong, Non-nucleophilic Bases (NaOtBu, K3PO4, LHMDS) Base->ScreenBases No Conditions Are Reaction Conditions Ideal? Base->Conditions Yes ScreenBases->Conditions Temp Increase Temperature Incrementally (e.g., 80°C -> 110°C) Conditions->Temp No Success Improved Yield Conditions->Success Yes Solvent Screen Anhydrous Solvents (Toluene, Dioxane, CPME) Temp->Solvent Solvent->Success G L_Pd_Ar_NR2 L-Pd(Ar)(NR2) Product Desired Product Ar-NR2 L_Pd_Ar_NR2->Product Reductive Elimination (Favored by bulky ligands) BetaHydride β-Hydride Elimination L_Pd_Ar_NR2->BetaHydride (Competing Pathway with primary amines) Hydrodehalogenation Hydrodehalogenation Product (Ar-H) BetaHydride->Hydrodehalogenation Imine Imine Byproduct BetaHydride->Imine

Caption: Competing reductive elimination and β-hydride elimination pathways.

Cause 2.1: Hydrodehalogenation

This occurs when the aryl halide is reduced to the corresponding arene. It can arise from β-hydride elimination pathways or from decomposition of the catalyst.

  • Expert Insight: This side reaction is often exacerbated at high temperatures. Lowering the reaction temperature can sometimes suppress this pathway. Additionally, using a ligand that accelerates the rate of reductive elimination can outcompete the undesired reduction. [1]

  • Troubleshooting Steps:

    • Lower Temperature: If running at 110 °C, try repeating the reaction at 80-90 °C.

    • Change Ligand: Switch to a bulkier, more electron-rich ligand like RuPhos, which is known to promote rapid reductive elimination. [2]

Cause 2.2: Base-Induced Substrate Degradation

Some complex molecules, particularly those with sensitive functional groups or acidic protons elsewhere in the molecule, can be degraded by the strong bases typically used in Buchwald-Hartwig reactions. [4]

  • Expert Insight: While strong bases are often necessary, a screening of weaker inorganic bases can sometimes provide a solution, albeit potentially requiring higher temperatures or longer reaction times.

  • Troubleshooting Protocol: Base Screening

    • Setup: Use the best catalyst/ligand system identified previously.

    • Variable: Screen a panel of bases with varying strengths and solubilities.

    • Analysis: Compare the ratio of desired product to degradation byproducts by LC-MS or ¹H NMR of the crude reaction mixture.

Base pKa of Conjugate Acid Characteristics Notes
NaOtBu ~19Strong, soluble, very common.Can be too harsh for some substrates. [3]
LHMDS ~26Very strong, non-nucleophilic.Good alternative to alkoxides.
K₃PO₄ ~12.3Weaker, inorganic base.Often requires higher temperatures but is milder.
Cs₂CO₃ ~10.3Mild, good solubility in some organic solvents.Can be effective for sensitive substrates. [3]

By systematically evaluating the catalyst system, base, and reaction conditions, you can diagnose the root cause of low yields in your spirocyclic amine coupling reactions. This structured approach, grounded in mechanistic principles, will empower you to develop robust and high-yielding protocols for these challenging but critical transformations.

References
  • BenchChem. Application Notes & Protocols: Synthesis of Spirocyclic Azetidines via Visible Light-Mediated [2+2] Cycloaddition.
  • BenchChem. Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018).
  • American Chemical Society. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024).
  • Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles. (2021).
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years.
  • PMC. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction.
  • PMC. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Science.gov. steric hindrance effect: Topics by Science.gov.
  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure.

Sources

Validation & Comparative

Spirocyclic Diamines in Medicinal Chemistry: A Comparative Guide to Diazaspiro[3.3]heptane and 2,7-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the pursuit of escaping "flatland" in drug discovery, spirocyclic diamines have emerged as premier bioisosteres for piperazine and piperidine scaffolds. This guide compares two critical variants: the symmetric, highly strained 2,6-diazaspiro[3.3]heptane (DSH[3.3]) and the asymmetric, hybrid 2,7-diazaspiro[3.5]nonane (DSN[3.5]).

The Core Distinction:

  • DSH[3.3] is the "Rigidifier." It offers the lowest lipophilicity and a strictly defined

    
     twist between exit vectors, ideal for lowering LogD and improving metabolic stability in compact binding pockets.
    
  • DSN[3.5] is the "Hybrid Tuner." It introduces asymmetry (one azetidine-like nitrogen, one piperidine-like nitrogen), allowing for differential basicity (pKa) modulation and a distinct vector projection that bridges the gap between rigid spirocycles and flexible piperazines.

Structural & Geometric Analysis

The geometric "exit vectors"—the angle and distance defined by the nitrogen substituents—are the primary determinants of scaffold utility.

Vector Projection and Shape
  • DSH[3.3]: Consists of two fused cyclobutane rings sharing a spiro-carbon. The molecule is achiral and symmetric. The exit vectors are oriented at a fixed

    
     dihedral angle, creating a "twisted" geometry that projects substituents into orthogonal space compared to the planar/chair conformation of piperazine.
    
  • DSN[3.5]: Comprises one cyclobutane (azetidine) and one cyclohexane (piperidine) ring. This breaks symmetry. The piperidine ring typically adopts a chair conformation, providing a vector more similar to classical heterocycles, while the azetidine ring retains the spiro-twist.

Visualization of Scaffold Geometry

The following diagram illustrates the structural logic and vector differences.

G cluster_0 2,6-Diazaspiro[3.3]heptane cluster_1 2,7-Diazaspiro[3.5]nonane DSH_Struct Structure: Symmetric Bis-Azetidine DSH_Vector Exit Vector: Orthogonal (90° Twist) DSH_Struct->DSH_Vector Rigid Constraint DSN_Vector Exit Vector: Asymmetric Projection DSH_Vector->DSN_Vector Scaffold Hopping Increases Bulk DSH_Dist N-N Distance: ~4.0 Å (Extended) DSN_Struct Structure: Azetidine-Piperidine Hybrid DSN_Struct->DSN_Vector Chair Conformation DSN_Dist N-N Distance: ~4.4 Å (Variable)

Figure 1: Structural comparison highlighting the symmetry of the [3.3] system versus the hybrid nature of the [3.5] system.

Physicochemical Performance Profile

The choice between these scaffolds often hinges on pKa modulation and lipophilicity (LogD).

Comparative Data Table
Property2,6-Diazaspiro[3.3]heptane2,7-Diazaspiro[3.5]nonanePiperazine (Reference)
Molecular Weight 98.15 Da126.20 Da86.14 Da
Fsp³ (Saturation) 1.0 (High)1.0 (High)1.0
Lipophilicity (

ClogP)
Lowers LogP significantlyModerate reductionBaseline
Basicity (pKa) Low (~7.5 - 8.5) Mixed (N2: ~8.0, N7: ~10.5) High (~9.8 / 5.6)
Metabolic Stability High (Steric bulk protects N)Moderate-HighLow (N-oxidation prone)
N-N Distance ~4.0 Å~4.4 Å~2.9 Å
The "Asymmetric Basicity" Advantage of DSN[3.5]

This is the critical differentiator.

  • DSH[3.3] has two identical, strained azetidine nitrogens. Both have reduced basicity due to increased s-character in the N-lone pair orbital (a consequence of ring strain). This is excellent for improving permeability but may reduce potency if a strong salt-bridge is required.

  • DSN[3.5] possesses one "low pKa" nitrogen (azetidine side, N2) and one "high pKa" nitrogen (piperidine side, N7).

    • Application: This allows researchers to design ligands where the high-pKa nitrogen engages in a critical electrostatic interaction (e.g., with an Asp residue), while the low-pKa nitrogen remains neutral to facilitate membrane crossing.

Experimental Protocols

Synthesis of 2,6-Diazaspiro[3.3]heptane (DSH)

Methodology: Cyclization of pentaerythritol derivatives. This protocol ensures the formation of the tosyl-protected intermediate, which is stable.

Reagents: Pentaerythritol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Ethanolic Ammonia.

  • Tetra-tosylation: Suspend pentaerythritol (10 mmol) in dry pyridine (30 mL). Cool to 0°C. Add TsCl (4.5 eq) portion-wise. Stir at RT for 48h. Pour into HCl/Ice. Filter the white precipitate (Pentaerythritol tetratosylate).

  • Double Cyclization: Suspend the tetratosylate (5 mmol) in ethanolic ammonia (saturated, 50 mL) in a sealed pressure vessel. Heat to 160°C for 18h.

  • Workup: Cool and vent. Concentrate in vacuo. The residue contains the N,N'-ditosyl-2,6-diazaspiro[3.3]heptane.

  • Deprotection: Treat the intermediate with HBr/Acetic acid and phenol (scavenger) at reflux for 12h to yield the dihydrobromide salt of DSH[3.3].

Synthesis of 2,7-Diazaspiro[3.5]nonane (DSN)

Methodology: This route utilizes a piperidone precursor to build the spiro-azetidine ring.

Reagents: N-Boc-4-piperidone, Ethyl cyanoacetate, Sulfur, NaBH4.

  • Gewald-type Condensation: React N-Boc-4-piperidone with ethyl cyanoacetate and sulfur (morpholine base) to form the bicyclic intermediate (often via a Knoevenagel condensation followed by cyclization). Note: A more modern route uses the Strecker synthesis logic.

  • Alternative (Gem-Difunctionalization):

    • Step A: Start with N-Benzyl-4-piperidone. Perform a Wittig reaction to install a methylene group (=CH2).

    • Step B: Perform a [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI) to form the spiro-beta-lactam.

    • Step C: Reduce the lactam with Lithium Aluminum Hydride (LAH) in THF (Reflux, 4h).

  • Purification: Quench LAH with Fieser method. Filter precipitate. The resulting oil is N-Benzyl-2,7-diazaspiro[3.5]nonane.

  • Final Deprotection: Hydrogenation (H2, Pd/C, MeOH) removes the benzyl group to yield the free diamine.

Metabolic Stability Assay (Microsomal)

To validate the stability advantage over piperazine:

  • Preparation: Prepare 10 mM DMSO stocks of Test Compound (DSH or DSN) and Control (Piperazine analog).

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Decision Framework: Which Scaffold to Choose?

Use the following logic flow to select the appropriate bioisostere for your program.

DecisionTree Start Start: Replacement of Piperazine Q1 Is the binding pocket highly constrained? Start->Q1 Q2 Do you need to lower LogD significantly? Q1->Q2 No Res_33 Select 2,6-Diazaspiro[3.3]heptane (Max Rigidity, Min Lipophilicity) Q1->Res_33 Yes (Narrow Channel) Q3 Is a specific high-pKa interaction required? Q2->Q3 No (LogD is fine) Q2->Res_33 Yes (Need Polar Shift) Q3->Res_33 No (Need Permeability) Res_35 Select 2,7-Diazaspiro[3.5]nonane (Asymmetric pKa, Hybrid Vector) Q3->Res_35 Yes (Need Basic N)

Figure 2: Decision matrix for scaffold selection based on SAR requirements.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Bioisosteres. Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Drug Discovery.[1][2][3] Nature Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[4] Chemical Reviews. Link

  • Reilly, S. W., et al. (2018).[3] 2,7-Diazaspiro[3.5]nonane as a Novel Spirocyclic Scaffold for PARP Inhibitors. Journal of Medicinal Chemistry. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.